Chemical properties and structure of 2,4-dihydroxybenzoate
Chemical properties and structure of 2,4-dihydroxybenzoate
An In-Depth Technical Guide to 2,4-Dihydroxybenzoate: Chemical Properties, Structure, and Applications
Introduction
2,4-Dihydroxybenzoic acid (2,4-DHBA), also known as β-resorcylic acid, is an organic compound that belongs to the dihydroxybenzoic acid family.[1] It is structurally a derivative of benzoic acid with hydroxy groups substituted at the 2 and 4 positions.[1] This arrangement confers a unique combination of chemical properties, making it a valuable intermediate and active molecule in a diverse range of applications, including pharmaceuticals, cosmetics, and dye manufacturing.[2][3]
Found as a natural plant metabolite and a human urinary metabolite, 2,4-dihydroxybenzoic acid has been identified in foods such as cranberries and olives.[1][4] Its biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties, have garnered significant interest within the scientific community, particularly in the field of drug development.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 2,4-dihydroxybenzoate, tailored for researchers and professionals in the chemical and biomedical sciences.
Chemical Structure and Physicochemical Properties
2,4-Dihydroxybenzoic acid is a crystalline solid, appearing as white to off-white or light yellow powder or needle-like crystals.[3][5] The molecule possesses the chemical characteristics of both resorcinol and salicylic acid.[5]
Key Identifiers and Molecular Structure:
-
Molecular Formula: C₇H₆O₄[3]
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Molecular Weight: 154.12 g/mol [1]
-
CAS Number: 89-86-1[3]
-
Synonyms: β-Resorcylic acid, 4-Hydroxysalicylic acid, 4-Carboxyresorcinol[1]
The structural arrangement of the carboxyl and two hydroxyl groups on the benzene ring allows for intramolecular hydrogen bonding and dictates its chemical reactivity and physical properties.
Physicochemical Data Summary
The following table summarizes the key quantitative properties of 2,4-dihydroxybenzoic acid:
| Property | Value | Source(s) |
| Melting Point | 208-227 °C (decomposes) | [3][5][6] |
| Boiling Point | ~237.5 °C (rough estimate) | [5] |
| Water Solubility | 8 g/L at 20 °C | [5] |
| Solubility | Soluble in hot water, ethanol, and ether | [5] |
| pKa (at 25°C) | 3.11, 8.55, 14.0 | [5] |
| logP (o/w) | 0.98 - 1.67 | [4][5] |
| Appearance | White to off-white crystalline powder or needles | [3][5] |
Spectroscopic Profile
The spectroscopic signature of 2,4-dihydroxybenzoic acid is well-characterized, providing a reliable means of identification and structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.[7]
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Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak at m/z 154.[7] Key fragmentation peaks are observed at m/z 136 (loss of H₂O) and 108 (loss of CO₂).[7] High-resolution mass spectrometry data is available in public databases.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the substitution pattern of the aromatic ring.
-
UV-Vis Spectroscopy: In its ground state, 2,4-dihydroxybenzoic acid shows UV absorbance in the range of 225-325 nm.[9]
Synthesis and Purification
The most common and industrially significant method for the synthesis of 2,4-dihydroxybenzoic acid is the Kolbe-Schmitt reaction .[10] This reaction involves the carboxylation of resorcinol. Various modifications of this process exist to optimize yield and purity.
Underlying Principle of the Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of a phenoxide to carbon dioxide. In the context of 2,4-dihydroxybenzoate synthesis, resorcinol is first converted to its phenoxide salt using a base. This electron-rich species then attacks carbon dioxide, typically under pressure and elevated temperature, leading to the formation of the corresponding carboxylate. The choice of base (e.g., potassium carbonate, sodium bicarbonate, sodium methoxide) and reaction conditions (temperature, pressure, solvent) are critical for maximizing the yield and regioselectivity of the carboxylation at the 4-position.[11][12][13]
Example Experimental Protocol: Carboxylation of Resorcinol
The following protocol is a representative example of the synthesis of 2,4-dihydroxybenzoic acid.[11][12]
Materials:
-
Resorcinol
-
Potassium carbonate or a mixture of sodium and potassium bicarbonate
-
Carbon dioxide (gas)
-
Water
-
Concentrated hydrochloric acid
Step-by-Step Methodology:
-
Reactant Charging: In a suitable solids mixer or high-pressure reactor, charge resorcinol and the alkali metal carbonate/bicarbonate.[11] The use of a mixture of potassium and sodium salts can be advantageous.[11]
-
Carboxylation: Heat the mixture to a temperature range of 95-140°C while maintaining a carbon dioxide atmosphere.[11][12] The reaction may be carried out under atmospheric or elevated pressure (e.g., 5 atm).[11][12] Maintain these conditions with continuous mixing for several hours (e.g., 2-3 hours) to ensure complete reaction.[11][12]
-
Work-up and Isolation: After cooling, the solid reaction product is dissolved in water.[11]
-
Acidification: The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of 3-4.[11][13] This step protonates the carboxylate and the phenoxides, causing the 2,4-dihydroxybenzoic acid to precipitate out of the solution due to its lower water solubility in its acidic form.
-
Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts and unreacted starting materials, and then dried.[11] Further purification can be achieved by recrystallization from hot water or other suitable solvents.
Self-Validating System: The purity of the final product should be assessed using standard analytical techniques. A sharp melting point determination and spectroscopic analysis (e.g., NMR, IR) should be consistent with the reference data for 2,4-dihydroxybenzoic acid. High-performance liquid chromatography (HPLC) can be used to quantify the purity, which should typically be ≥98%.[3]
Synthesis Workflow Diagram
Caption: Simplified workflow for the synthesis of 2,4-dihydroxybenzoic acid via the Kolbe-Schmitt reaction.
Key Applications in Research and Drug Development
2,4-Dihydroxybenzoic acid is a versatile building block and a biologically active molecule with numerous applications in the pharmaceutical and life sciences sectors.[2]
Pharmaceutical Intermediate
The compound serves as a crucial precursor in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[3] Its reactive hydroxyl and carboxylic acid groups allow for further chemical modifications to generate more complex molecules. For instance, it has been used in the synthesis of:
-
Mycophenolic acid analogues: Mycophenolic acid is an immunosuppressant drug.[14]
-
PDE4 inhibitors: Phosphodiesterase 4 (PDE4) is a target for treating inflammatory diseases like asthma and COPD.[14]
-
Hsp90 inhibitors: Heat shock protein 90 (Hsp90) is a target in cancer therapy.[14]
-
Psoriasis treatments: Novel derivatives of 2,4-dihydroxybenzoic acid are being explored for the treatment of psoriasis and other immune diseases.[15]
Biological Activities
2,4-Dihydroxybenzoic acid itself exhibits several important biological properties:
-
Antioxidant and Anti-radical Activity: It is known to scavenge free radicals and hydrogen peroxide, which is beneficial in mitigating oxidative stress.[14] However, some studies indicate its DPPH radical scavenging activity is lower compared to other dihydroxybenzoic acid isomers.[16]
-
Antimicrobial Properties: The compound has demonstrated significant antimicrobial activity against various pathogens, including Salmonella, E. coli, and L. monocytogenes.[17][18] This makes it and its derivatives interesting candidates for the development of new antibacterial and antifungal agents.[19]
-
Anti-inflammatory Effects: Its anti-inflammatory properties are leveraged in both pharmaceutical and cosmetic applications.[2][3]
-
Anticancer Potential: Research has shown that 2,4-dihydroxybenzoic acid exhibits cytotoxicity against certain human breast cancer cell lines (MDA-MB-231).[17] Furthermore, its hydrazide-hydrazone derivatives have shown potent and selective antiproliferative activity against various cancer cell lines, with some compounds demonstrating IC₅₀ values in the low micromolar range.[18][20]
-
Plant Immunity: In plant biology, 2,4-dihydroxybenzoic acid, a derivative of salicylic acid, plays a role in plant defense mechanisms.[21] Exogenous application can induce the expression of pathogenesis-related (PR) genes, thereby activating the plant's immune response.[21]
Application Areas Diagram
Caption: Key application areas of 2,4-dihydroxybenzoic acid in various scientific and industrial fields.
Safety and Handling
2,4-Dihydroxybenzoic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate safety precautions must be taken when handling this chemical.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. If handling large quantities or generating dust, use respiratory protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperature is often room temperature or refrigerated (2-8 °C).[3][14]
Conclusion
2,4-Dihydroxybenzoic acid is a molecule of significant scientific and commercial interest. Its well-defined chemical structure and properties, coupled with established synthesis routes, make it a readily accessible and versatile chemical building block. The inherent biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects, continue to drive research into its potential applications in drug discovery and development. For researchers and scientists, a thorough understanding of its chemistry and handling requirements is paramount to safely and effectively harnessing its potential in creating innovative solutions for medicine, agriculture, and materials science.
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